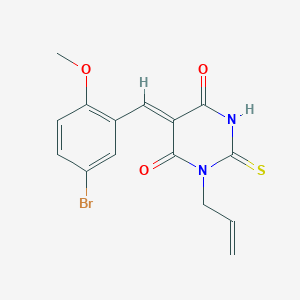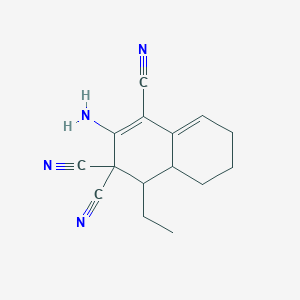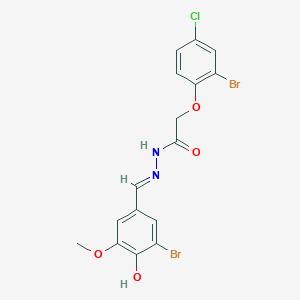![molecular formula C21H17ClN2O3 B6092481 3-chloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B6092481.png)
3-chloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound belongs to the class of benzamides and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine site on tubulin and disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of the microtubule network. This compound has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide in lab experiments include its potent anticancer activity, unique mechanism of action, and potential use as a chemotherapeutic agent. However, the limitations of this compound include its low solubility in water, which may hinder its use in certain experimental setups, and its potential toxicity, which requires careful handling and administration.
Future Directions
There are several future directions for the study of 3-chloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide, including:
1. Further exploration of its mechanism of action and potential use as a chemotherapeutic agent.
2. Development of novel synthesis methods to improve the yield and purity of the final product.
3. Investigation of its potential use in combination with other anticancer agents to enhance its therapeutic efficacy.
4. Evaluation of its potential applications in other fields, such as agriculture and material science.
5. Study of its pharmacokinetic and pharmacodynamic properties to optimize its use in clinical settings.
In conclusion, this compound is a unique chemical compound with significant potential applications in various fields, including medicinal chemistry and drug development. Further research is needed to fully explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-chloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide involves the reaction of 3-methoxybenzoic acid with 4-aminobenzoyl chloride in the presence of thionyl chloride. The resulting product is then reacted with 3-chlorobenzoyl chloride to obtain the final compound. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the final product.
Scientific Research Applications
3-chloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide has been widely studied for its potential applications in medicinal chemistry and drug development. It has been shown to possess significant anticancer activity, and several studies have been conducted to explore its mechanism of action and potential use as a chemotherapeutic agent.
Properties
IUPAC Name |
N-[4-[(3-chlorobenzoyl)amino]phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-19-7-3-5-15(13-19)21(26)24-18-10-8-17(9-11-18)23-20(25)14-4-2-6-16(22)12-14/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNINMPGBXEBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B6092400.png)
![1-(2-fluorophenyl)-2-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6092402.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6092406.png)

![1-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6092438.png)
![dimethyl 5-[(2,6-dichlorobenzoyl)amino]isophthalate](/img/structure/B6092441.png)
![2-{[5-(methoxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6092444.png)


![ethyl [10-({[3-(dimethylamino)propyl]amino}carbonyl)-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B6092476.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B6092482.png)

![4,4,8-trimethyl-5-(3-pyridinylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6092502.png)
